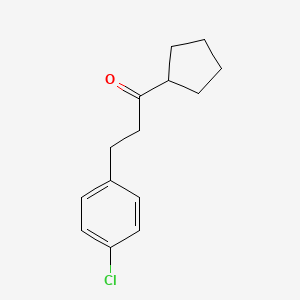
Cyclohexyl 2-(4-fluorophenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C15H19FO . It belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is represented by the formula C15H19FO . The exact mass of the compound is 234.14200 .Physical And Chemical Properties Analysis
The boiling point of “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” is 332.5ºC at 760 mmHg . The flash point is 165.6ºC , and the density is 1.069g/cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : Cyclohexyl ketones, including those similar to Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, are often used in the synthesis of various organic compounds. For instance, trifluoroethyl cyclohexyl ketone has been prepared for the synthesis of 3,3,3-trifluoropropionic and 4,4,4-trifluoro-2-ketobutyric acids (Wakselman & Tordeux, 1982).
Development of Pharmaceutical Derivatives : Research has been conducted on the development of ketamine derivatives using similar compounds. A study focused on the synthesis of a novel ketamine derivative, which highlights the potential pharmaceutical applications of cyclohexyl ketones (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Use in Organic Reactions on Semiconductor Surfaces : The reaction of unsaturated ketones on semiconductor surfaces has been studied, providing insights into the selectivity and competition of organic reactions on these surfaces. This research can have implications for the use of cyclohexyl ketones in electronic materials and devices (Wang, Mui, Musgrave, & Bent, 2002).
Chemical Synthesis and Structure Analysis : Cyclohexyl ketones are also used in the synthesis and structural analysis of various organic compounds. Studies have focused on the synthesis of compounds like cyclohex-2-enones and the analysis of their mesomorphic properties, demonstrating the utility of these ketones in creating complex organic structures (Bezborodov, Dabrowski, Sasnovski, & Dziaduszek, 1997).
Potential in Detection Technologies : Research has explored the use of conjugated polymers for the selective detection of cyclic ketones like cyclohexanone. This technology could be applied in the detection of plasticized explosives, demonstrating another application of cyclohexyl ketones (Cox, Müller, & Swager, 2011).
Catalysis and Reaction Mechanisms : The use of cyclohexyl ketones in catalysis has been studied, with research focusing on their role in reactions like Michael additions and transfer hydrogenations. This underscores the importance of these ketones in various catalytic processes (Tateiwa & Hosomi, 2001).
Safety And Hazards
Safety precautions for handling “Cyclohexyl 2-(4-fluorophenyl)ethyl ketone” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and stored away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALHEVJFCFBOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644609 |
Source


|
| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(4-fluorophenyl)ethyl ketone | |
CAS RN |
898768-92-8 |
Source


|
| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














